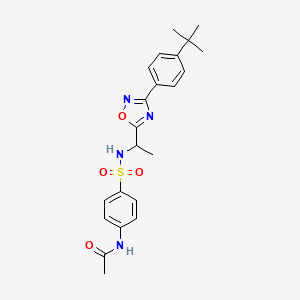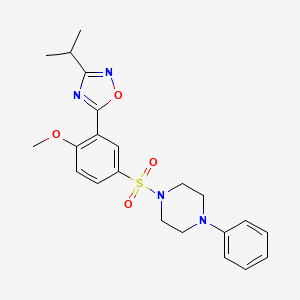
2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as EHOQMB, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, particularly in the area of cancer research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. In addition, this compound has been shown to induce the expression of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research could be the evaluation of this compound in preclinical and clinical studies to determine its safety and efficacy as an anticancer drug. In addition, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties. Overall, this compound is a promising compound that has the potential to be developed into a potent anticancer drug.
Synthesemethoden
The synthesis of 2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and paraformaldehyde to form 2-hydroxy-7-methyl-3-formylquinoline. This intermediate is then reacted with N-methyl-4-ethoxybenzamide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been the subject of several scientific studies, particularly in the area of cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Eigenschaften
IUPAC Name |
2-ethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-19-8-6-5-7-17(19)21(25)23(3)13-16-12-15-10-9-14(2)11-18(15)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLFZXHULBZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)CC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)







![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)


